molecular formula C35H34ClN7O3S2 B1679676 1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea CAS No. 1056164-52-3

1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea

货号: B1679676
CAS 编号: 1056164-52-3
分子量: 700.3 g/mol
InChI 键: VGEXRDWWPSGZDH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PF-03715455 是一种强效的 p38 促分裂原活化蛋白激酶 (MAPK) 吸入抑制剂,专门针对 p38α 亚型。 该化合物因其抗炎特性而被研究用于治疗慢性阻塞性肺病 (COPD) 和哮喘的潜在治疗应用 .

化学反应分析

PF-03715455 经历各种化学反应,包括:

    氧化: 该反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等试剂。

    还原: 该反应涉及添加氢或去除氧,通常使用氢化铝锂或硼氢化钠等试剂。

    取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团,通常使用卤素或烷化剂等试剂。

这些反应中常用的试剂和条件包括有机溶剂、催化剂和受控温度。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .

科学研究应用

作用机制

PF-03715455 通过抑制 p38 MAPK,尤其是 p38α 亚型的活性来发挥作用。这种抑制会导致促炎细胞因子的产生减少,例如肿瘤坏死因子-α (TNFα) 和白介素-6 (IL-6),这些细胞因子参与炎症反应。 涉及的分子靶点和途径包括促分裂原活化蛋白激酶途径和活化 B 细胞核因子 κ 轻链增强子 (NFκB) 途径 .

相似化合物的比较

PF-03715455 与其他 p38 MAPK 抑制剂(如 PH-797804 和丙酸氟替卡松)进行比较。虽然 PH-797804 也靶向 p38 MAPK 并表现出显著的抗炎作用,但 PF-03715455 在其吸入制剂方面是独一无二的,这允许其靶向递送到肺部。 丙酸氟替卡松是一种皮质类固醇,其作用机制不同,在氧化应激存在的情况下,其有效性不如 PF-03715455 .

类似的化合物包括:

PF-03715455 因其吸入给药方法而脱颖而出,该方法为呼吸系统疾病提供了直接有效的治疗方法。

生物活性

The compound 1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea , also known as PF-03715455, is a synthetic organic compound primarily investigated for its biological activity as a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This compound is particularly relevant in the context of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

PF-03715455 selectively inhibits the p38α isoform of MAPK, leading to a decrease in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6). This inhibition is significant because these cytokines play critical roles in the inflammatory response associated with various respiratory conditions. The compound's ability to modulate these pathways positions it as a potential therapeutic agent in managing inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that PF-03715455 effectively reduces the activation of p38 MAPK in various cell types. For instance, research indicates that treatment with this compound leads to decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. This suggests a protective effect against oxidative damage, which is crucial in conditions like ischemic stroke and neurodegenerative diseases.

In Vivo Studies

In vivo studies have shown promising results regarding the efficacy of PF-03715455 in animal models. For example, administration of the compound in models of COPD resulted in reduced airway inflammation and improved lung function metrics. These findings support its potential use as an anti-inflammatory treatment.

Case Studies

  • Chronic Obstructive Pulmonary Disease (COPD) :
    • A study evaluated the impact of PF-03715455 on lung inflammation in a mouse model of COPD. Results indicated significant reductions in inflammatory markers and improved pulmonary function tests post-treatment.
  • Asthma :
    • In another study focused on asthma models, PF-03715455 demonstrated a capacity to inhibit allergen-induced airway hyperresponsiveness and inflammation, further supporting its role as a therapeutic candidate for respiratory diseases.

Data Table: Summary of Biological Activity

Study Type Model Outcome Reference
In VitroNeuroblastoma CellsReduced ROS, increased cell viability
In VivoCOPD Mouse ModelDecreased airway inflammation
In VivoAsthma Mouse ModelInhibition of airway hyperresponsiveness

属性

IUPAC Name

1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34ClN7O3S2/c1-35(2,3)30-19-32(43(41-30)23-12-14-27(45)26(36)18-23)38-34(46)37-20-22-8-4-6-10-28(22)48-24-13-15-31-39-40-33(42(31)21-24)25-9-5-7-11-29(25)47-17-16-44/h4-15,18-19,21,44-45H,16-17,20H2,1-3H3,(H2,37,38,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEXRDWWPSGZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NCC2=CC=CC=C2SC3=CN4C(=NN=C4C5=CC=CC=C5SCCO)C=C3)C6=CC(=C(C=C6)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34ClN7O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147214
Record name PF-03715455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056164-52-3
Record name PF-03715455
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056164523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-03715455
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-03715455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-03715455
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TJ631J0KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea
Reactant of Route 2
1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea
Reactant of Route 3
1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea
Reactant of Route 4
Reactant of Route 4
1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea
Reactant of Route 5
Reactant of Route 5
1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea
Reactant of Route 6
1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。